2-Hexylphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3226-32-2 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-hexylphenol |
InChI |
InChI=1S/C12H18O/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10,13H,2-5,8H2,1H3 |
InChI Key |
ABMULKFGWTYIIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=CC=C1O |
Origin of Product |
United States |
Synthetic Methodologies and Sophisticated Chemical Transformations of 2 Hexylphenol
Development of Novel Synthetic Pathways for 2-Hexylphenol
The synthesis of this compound, a specific ortho-alkylated phenol (B47542), presents the classic chemical challenge of controlling regioselectivity. Modern synthetic chemistry has moved beyond classical Friedel-Crafts alkylations, which often yield mixtures of ortho, para, and poly-alkylated products, towards more refined and selective methods.
Regioselective Functionalization of Phenolic Substrates
Achieving regioselective synthesis, particularly ortho-alkylation, is crucial for producing pure this compound. The hydroxyl group of the phenol directs incoming electrophiles primarily to the ortho and para positions. To favor ortho substitution, strategies often involve the use of a bulky catalyst or directing group that coordinates with the phenolic oxygen, sterically hindering the para position and favoring attack at the adjacent ortho positions.
One common approach is the use of metal phenoxides. The reaction of phenol with a strong base generates a phenoxide ion, which can then be alkylated. The choice of the counter-ion and solvent system can significantly influence the ratio of O-alkylation (ether formation) to C-alkylation (alkylphenol formation). For C-alkylation, further control is needed to favor the ortho position over the para position. A classic example of achieving ortho-selectivity is the Kolbe-Schmitt reaction, although it is for carboxylation, the principle of using a metal salt to direct substitution is relevant. In the context of alkylation, similar principles apply where the cation can chelate with the hydroxyl group and the incoming alkylating agent, favoring ortho-substitution. The synthesis of branched para-nonylphenol isomers through Friedel-Crafts alkylation of phenol highlights the typical challenges in controlling regioselectivity, often leading to para-isomers as the major product. researchgate.netresearchgate.net
Catalytic Approaches in this compound Synthesis
Catalysis is at the forefront of developing efficient and selective pathways to this compound. Both homogeneous and heterogeneous catalysts are employed to enhance reaction rates and control the position of alkylation.
Acid Catalysis : Strong Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like AlCl₃) are traditionally used. mdpi.com However, they often lead to poor selectivity and the formation of byproducts. Modern approaches investigate milder and more selective catalysts. For instance, the synthesis of diphenolic acid involves the acid-catalyzed condensation of phenol, demonstrating a relevant reaction type. mdpi.com
Metal Catalysis : Transition metal catalysts offer a powerful alternative for selective C-C bond formation. Palladium-catalyzed allylation of phenols, for example, can be directed to either O-allylation or C-allylation based on reaction conditions. researchgate.net While this example uses an allyl group, the underlying principles of catalytic control are applicable to the introduction of a hexyl group. Iron complexes have also been explored for the decarboxylative allylation of phenols to form allylic ethers, showcasing the potential of less expensive metals in phenolic functionalization. researchgate.net
A summary of catalytic approaches applicable to ortho-alkylation of phenols is presented below.
| Catalyst Type | Example Catalyst System | Reaction Principle | Potential Application for this compound Synthesis |
| Homogeneous Lewis Acid | AlCl₃ with 1-Hexene (B165129) | Friedel-Crafts alkylation | Traditional method, often suffers from poor regioselectivity, yielding mixtures of ortho- and para-isomers. |
| Homogeneous Brønsted Acid | H₂SO₄ with 1-Hexanol | Acid-catalyzed alkylation | Can promote alkylation but may require harsh conditions and can lead to side reactions like dehydration and ether formation. |
| Transition Metal | Palladium(0)/TPPTS complex with Allyl Alcohol | Catalytic C-allylation in aqueous media | The principle of catalytic C-H activation and functionalization could be adapted for hexylation, offering high selectivity under milder conditions. researchgate.net |
| Heterogeneous Base | Calcined Mg-Al Hydrotalcites with Dimethyl Carbonate | Vapor-phase O-methylation | This system demonstrates the use of solid bases for phenol alkylation; could be explored for C-hexylation with an appropriate hexylating agent. sciopen.com |
Advanced Derivatization Strategies of this compound
The structure of this compound, featuring a nucleophilic aromatic ring, an acidic hydroxyl group, and an aliphatic side chain, provides multiple handles for further chemical modification.
Synthesis of Phenolic Derivatives with Modified Side Chains
The hexyl side chain of this compound can be functionalized to introduce new chemical properties. While direct functionalization of the saturated alkyl chain can be challenging, requiring free-radical or strong oxidation conditions, an alternative approach is to synthesize analogs with pre-functionalized side chains.
For instance, strategies used in the modification of bile acids or penicillins can be conceptually applied. mdpi.comscielo.org.mxrhhz.net This could involve:
Ugi Four-Component Reaction (4CR) : A starting phenol could be reacted with an aldehyde (e.g., a derivative of hexanal), an amine, and an isocyanide to build a complex, peptide-like side chain at the ortho position in a single step. scielo.org.mx
Alkylation with Functionalized Halides : Using an alkyl halide that contains other functional groups (e.g., an ester, a protected amine, or a terminal alkyne) in a regioselective alkylation of phenol would yield a 2-alkylphenol with a modifiable side chain.
Intermolecular Alkylative Dearomatization Reactions of Phenolic Scaffolds
A more advanced transformation is the dearomatization of the phenolic ring. In an intermolecular alkylative dearomatization, the aromaticity of the phenol is broken by the addition of two groups across the ring, often creating a new quaternary stereocenter. researchgate.netnih.gov This reaction converts the flat, aromatic phenol into a three-dimensional cyclohexadienone structure, which is a valuable intermediate in the synthesis of complex natural products. nih.gov
For this compound, the reaction would typically proceed as follows:
Deprotonation of the phenol to form the phenoxide.
Nucleophilic attack by the phenoxide onto an electrophile.
A second alkylation or trapping step that breaks the aromaticity.
The presence of the hexyl group at the C2 position would sterically direct subsequent substitutions. For example, in a base-mediated conjugate addition, the reaction would likely occur at the C4 or C6 position. researchgate.net Palladium-catalyzed dearomatization has emerged as a powerful method, though translating it to an intermolecular process remains challenging. nih.gov The use of chiral ligands can make this process enantioselective, providing access to complex, non-racemic structures from a simple achiral starting material like this compound.
Incorporation into Complex Molecular Architectures
The this compound motif is a valuable building block for the construction of larger, more complex molecules. Its distinct hydrophilic (hydroxyl) and lipophilic (hexyl chain) domains, combined with the reactivity of the aromatic ring, make it a versatile starting point in multi-step syntheses.
Strategies for its incorporation include:
Cross-Coupling Reactions : The phenolic hydroxyl can be converted into a triflate or tosylate, which can then participate in Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to form C-C, C-N, or C-O bonds, linking the phenolic core to other molecular fragments.
Cascade Reactions : this compound can be designed as a precursor for cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. For example, an oxidative dearomatization could be followed by an intramolecular Diels-Alder cycloaddition, using the hexyl chain to control conformation or solubility. nih.gov
Diversity-Oriented Synthesis (DOS) : In DOS, this compound could serve as a central scaffold. By applying a variety of reactions to its different functional groups (hydroxyl, aromatic ring, side chain), a library of structurally diverse molecules can be generated for screening in drug discovery or materials science.
Mechanistic Studies of this compound Chemical Reactions
The chemical reactivity of this compound is governed by the interplay of its hydroxyl group and the electron-rich aromatic ring, as well as the influence of the ortho-substituted hexyl group. Mechanistic studies, while not always focused directly on this compound, provide significant insights into its transformations through analogies with similar phenolic compounds. Key reactions of this compound include its synthesis via phenol alkylation and subsequent transformations like catalytic oxidation and dehydrogenative coupling.
The synthesis of this compound is often achieved through the Friedel-Crafts alkylation of phenol with 1-hexene. Mechanistic investigations of this reaction using model systems suggest the operation of at least two distinct pathways under acid catalysis. mdpi.comresearchgate.net The conventional pathway involves the protonation of the alkene (1-hexene) by an acid catalyst to form a secondary hexyl carbocation. This electrophile then attacks the electron-rich phenol ring, primarily at the ortho and para positions, to yield the corresponding hexylphenol isomers.
A second, less conventional pathway has been proposed where the olefin itself acts as a nucleophile. mdpi.com This mechanism is particularly relevant in self-catalyzed alkylation, which exhibits high selectivity for the ortho product. mdpi.com It is suggested that a transition state with carbocation character is formed without the direct protonation of the olefin. mdpi.com The presence of basic compounds, such as pyridine, can inhibit the reaction by neutralizing the acid catalyst. mdpi.comresearchgate.net
Catalytic oxidation represents another significant chemical transformation of this compound. While specific mechanistic studies on this compound are not extensively documented, the general mechanisms of phenol oxidation are well-established and can be applied. Enzymatic oxidation, for instance, often employs enzymes like laccase or peroxidase. researchgate.netmdpi.commdpi.com These enzymes typically operate via a radical mechanism. The enzyme's active site, often containing a metal center like copper in laccase, facilitates the abstraction of a hydrogen atom from the phenolic hydroxyl group, generating a phenoxy radical. mdpi.comsumitomo-chem.co.jp This radical can then undergo further reactions, such as dimerization or polymerization. In some cases, mediator molecules can be used to facilitate the electron transfer between the enzyme and the phenolic substrate, especially for sterically hindered phenols. mdpi.com
Chemical catalytic oxidation, for example using transition metal catalysts, can also proceed through radical or non-radical pathways. sioc-journal.cn For instance, catalytic systems can activate molecular oxygen or other oxidants to generate reactive oxygen species that then react with the phenol. magtech.com.cnnih.gov
Dehydrogenative coupling is a powerful method for C-C bond formation and is applicable to this compound. These reactions often utilize palladium catalysts and proceed via a C-H activation mechanism. snnu.edu.cnlibretexts.org A general mechanism for the cross-dehydrogenative coupling of a phenol could involve the formation of a palladium-phenoxide complex, followed by C-H activation of the coupling partner. Reductive elimination from the resulting intermediate would then yield the coupled product and regenerate the active catalyst. sioc-journal.cnlibretexts.org
Kinetic studies on the o-cycloalkylation of p-hexylphenol with 1-methylcyclohexene using a KU-23 catalyst provide valuable data that can be extrapolated to understand the reactivity of this compound. The reaction is found to follow a mechanism where an intermediate ether is formed, which then rearranges to the final alkylated phenol product. The reaction orders are reported to be close to one for the reactants. ppor.az
Kinetic Parameters for the o-Cycloalkylation of p-Hexylphenol
| Kinetic Parameter | Value | Unit |
|---|---|---|
| Activation Energy (Ea) | 58.6 | kJ/mol |
| Pre-exponential Factor (k0) | 1.8 x 10^5 | L/(mol·min) |
Data sourced from a study on the o-cycloalkylation of p-hexylphenol with 1-methylcyclohexene. ppor.az
Environmental Occurrence, Distribution, and Advanced Analytical Characterization of 2 Hexylphenol
Environmental Occurrence and Input Pathways of Alkylphenols
Alkylphenols, including 2-hexylphenol, are a class of synthetic compounds whose presence in the environment is a direct result of human activities. researchgate.net They are not naturally produced, and their detection in various environmental compartments points to anthropogenic sources. researchgate.net
Anthropogenic Sources and Release Dynamics
The primary entry route of alkylphenols into the environment is through the discharge of municipal and industrial wastewater. acs.orgccme.caresearchgate.net These compounds are used in the manufacturing of alkylphenol ethoxylates (APEOs), which are nonionic surfactants found in detergents, pesticides, paints, and other industrial products. researchgate.netacs.orgresearchgate.net Although the use of some APEOs, like nonylphenol ethoxylates, has been restricted in some regions for household detergents, they are still utilized in industrial applications. thermofisher.comnih.gov
The degradation of APEOs during wastewater treatment and in the environment leads to the formation of more persistent and toxic alkylphenols, such as nonylphenol and octylphenol (B599344). researchgate.netcapes.gov.brnih.gov These degradation products can persist through conventional sewage treatment processes. researchgate.net The release dynamics are influenced by the widespread use of products containing APEOs, leading to their continuous introduction into aquatic environments via treated effluents. rewe-group.com Other release pathways include the application of sewage sludge on agricultural lands and leachates from landfills. panda.org
Distribution and Fate in Environmental Compartments (e.g., Aquatic Systems, Sediments, Soil)
Once released into the environment, alkylphenols exhibit distinct distribution patterns based on their physicochemical properties. Their hydrophobic nature, indicated by high octanol-water partition coefficients (Kow), causes them to partition from water to solid phases. capes.gov.brnih.govwur.nl
Aquatic Systems: In aquatic environments, alkylphenols are found in both the water column and suspended solids. capes.gov.brresearchgate.net Their concentrations in river water can vary significantly, with higher levels often detected near urban and industrial discharge points. researchgate.net For instance, studies in European rivers have reported concentrations of alkylphenolic metabolites in the tens of micrograms per liter range. researchgate.net The degradation of APEOs is generally faster in the water column compared to sediments. nih.gov
Sediments: Due to their hydrophobicity, alkylphenols have a strong tendency to accumulate in sediments, which act as a major sink and long-term reservoir for these compounds. capes.gov.brnih.govpanda.orgwur.nl High concentrations, ranging from less than 0.1 to 13,700 µg/kg, have been reported in sediments in the United States. nih.gov The adsorption to sediment is influenced by interactions with both mineral components and organic matter. pan.pl The persistence of alkylphenols is greater in anaerobic sediment conditions. researchgate.netacs.org
Soil: The application of contaminated sewage sludge to agricultural land is a significant input pathway of alkylphenols to terrestrial ecosystems. panda.org Similar to sediments, alkylphenols bind strongly to soil particles, which limits their leaching potential but contributes to their persistence in this compartment. wur.nl
| Environmental Compartment | Compound | Concentration Range | Location | Reference |
| River Water | Alkylphenolic Metabolites | Tens of µg/L | Switzerland | researchgate.net |
| Treated Wastewater Effluent | APE Metabolites | <0.1 to 369 µg/L | USA | nih.gov |
| Treated Wastewater Effluent | APE Metabolites | 6 to 343 µg/L | Spain | nih.gov |
| Sediments | Nonylphenol | <0.1 to 13,700 µg/kg | USA | nih.gov |
| Sediments | 4-t-Octylphenol | 2.2 to 9.1 ng/g | Lagos, Nigeria | scirp.org |
| Sediments | 4-Nonylphenol | 1.1 to 8.3 ng/g | Lagos, Nigeria | scirp.org |
| Air | Nonylphenol | 0.01 to 81 ng/m³ | USA | nih.gov |
Cutting-Edge Analytical Techniques for this compound Profiling
The detection and quantification of this compound and other alkylphenols in complex environmental matrices at trace levels require sophisticated analytical methods. wrc.org.za The low concentrations at which these compounds occur necessitate highly sensitive and selective techniques. wrc.org.za
Hyphenated Chromatographic-Spectrometric Methodologies for Trace Analysis (e.g., GC-MS, HPLC-MS/MS)
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are the cornerstone of alkylphenol analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the determination of alkylphenols. thermofisher.com To enhance volatility and improve chromatographic performance, a derivatization step, such as silylation, is often employed. researchgate.net For example, an in-port silylation method coupled with GC-MS has been evaluated for analyzing alkylphenols in water samples. researchgate.net The use of a programmed temperature vaporizing (PTV) injector can optimize the transfer of analytes to the analytical column. thermofisher.com Selected Reaction Monitoring (SRM) mode in tandem MS (MS/MS) provides high selectivity and low detection limits, which is crucial for analyzing complex environmental extracts. thermofisher.com
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): HPLC-MS/MS is another powerful tool for analyzing alkylphenols and their ethoxylates. lcms.cz This method is particularly suitable for the direct analysis of more polar APEOs without derivatization. lcms.cz The use of an electrospray ionization (ESI) source in positive mode is common for the analysis of APEOs, often detecting them as ammonium (B1175870) adducts. lcms.cz Liquid chromatography coupled with a quadrupole time-of-flight mass spectrometer (LC-QTOF-MS) has also been utilized for the analysis of these compounds in water samples. researchgate.net
Advanced Spectroscopic Characterization for Structural Elucidation in Complex Matrices
While chromatographic-mass spectrometric methods are excellent for quantification, advanced spectroscopic techniques are vital for the definitive structural elucidation of compounds, especially for isomers and metabolites within complex environmental samples. High-resolution mass spectrometry (HRMS), often coupled with GC or HPLC, provides accurate mass measurements, enabling the determination of elemental compositions and aiding in the identification of unknown compounds. Tandem mass spectrometry (MS/MS) experiments, by fragmenting the parent ion, provide structural information that can be used to differentiate between isomers and confirm the identity of analytes.
Innovations in Sample Preparation and Extraction for Environmental Monitoring
Effective sample preparation is critical for the reliable analysis of this compound and other alkylphenols from environmental matrices, as it serves to isolate and concentrate the analytes of interest. arcjournals.org
Solid-Phase Extraction (SPE): SPE is a common and effective technique for extracting alkylphenols from aqueous samples. wrc.org.zaresearchgate.net Various sorbent materials are used, including poly(styrene-divinylbenzene) and polyethersulfone (PES). researchgate.netdntb.gov.ua
Liquid-Liquid Extraction (LLE): LLE is a traditional but reliable method for extracting organic compounds from water. thermofisher.comwrc.org.za It has been shown to be dependable, though it can be more solvent and labor-intensive than SPE. wrc.org.za
Miniaturized and Novel Extraction Techniques: To address the need for more environmentally friendly and efficient methods, several innovative techniques have been developed.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique, but its sensitivity can be limited due to low analyte recovery. wrc.org.za
Stir-Bar Sorptive Extraction (SBSE): SBSE offers higher extraction efficiency than SPME due to a larger volume of sorbent material. researchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the sample. researchgate.netresearchgate.net
Fabric Phase Sorptive Extraction (FPSE): FPSE is a newer microextraction technique that has been successfully applied to the preconcentration of various alkylphenols from water and soil samples. nih.gov
| Technique | Principle | Advantages | Disadvantages | Reference |
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. | High recovery, good selectivity, potential for automation. | Can be prone to interferences from complex matrices. | wrc.org.zaresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Reliable, well-established. | Requires large volumes of organic solvents, can be time-consuming. | thermofisher.comwrc.org.za |
| Stir-Bar Sorptive Extraction (SBSE) | Sorption of analytes onto a coated magnetic stir bar. | High enrichment factor, solventless. | Can be more expensive than other methods. | researchgate.net |
| Fabric Phase Sorptive Extraction (FPSE) | Sorption of analytes onto a chemically coated fabric substrate. | Simple, efficient, environmentally friendly. | A relatively new technique requiring further validation for a wider range of analytes and matrices. | nih.gov |
Method Validation and Performance Metrics in Trace Analysis
The reliable quantification of this compound in environmental samples at trace levels necessitates the use of thoroughly validated analytical methods. Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing accurate and reproducible data. The key performance metrics evaluated during validation include the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery (a measure of accuracy), and precision.
For closely related alkylphenols, such as 4-n-hexylphenol, detailed validation studies have been conducted, offering insight into the performance of analytical techniques like gas chromatography/mass spectrometry (GC/MS). These studies are crucial for establishing the capabilities and limitations of methods for monitoring trace levels of these compounds in complex environmental matrices.
Detailed Research Findings
A study focused on the simultaneous determination of eleven phenolic endocrine-disrupting chemicals, including 4-n-hexylphenol, in various wastewater influent samples using GC/MS with selected ion monitoring (GC/MS-SIM). eeer.org The research highlighted a simple and rapid sample preparation method followed by two different derivatization techniques for comparison: isobutoxycarbonyl (isoBOC) and tert-butyldimethylsilyl (TBDMS) derivatization. eeer.org The validation of such methods is critical to ensure that they are accurate and reproducible for detecting trace amounts of these compounds.
The performance of these methods is typically assessed by evaluating several key parameters. For instance, recovery is determined by spiking reference water with a known concentration of the target analytes. In one such study, reference water was spiked with a stock solution to achieve a concentration of 100 pg/mL for the phenolic compounds being tested. eeer.org The limit of quantification (LOQ) for the GC/MS-SIM method was established by analyzing spiked reference water samples at concentrations designed to produce a signal-to-noise ratio of 3 to 5. eeer.org
The following tables summarize the performance metrics for the analysis of 4-n-hexylphenol, which serves as a proxy for this compound, using a GC/MS-SIM method. This data is indicative of the performance that can be expected from a validated analytical method for this class of compounds.
Table 1: Method Validation Parameters for 4-n-Hexylphenol Analysis by GC/MS-SIM
| Parameter | Description | Typical Findings | Reference |
|---|---|---|---|
| Analytical Technique | The instrumentation used for separation and detection. | Gas Chromatography/Mass Spectrometry-Selected Ion Monitoring (GC/MS-SIM) | eeer.org |
| Derivatization | Chemical modification to improve volatility and chromatographic performance. | Isobutoxycarbonyl (isoBOC) or tert-butyldimethylsilyl (TBDMS) derivatization. | eeer.org |
Table 2: Performance Metrics for 4-n-Hexylphenol Trace Analysis
| Performance Metric | Definition | Reported Value/Range | Reference |
|---|---|---|---|
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Determined at a signal-to-noise ratio of 3-5. Specific value not detailed for individual compounds in the abstract. | eeer.org |
| Recovery | The percentage of the true amount of an analyte that is detected by the analytical method. | Determined from reference water spiked at 100 pg/mL. Specific recovery percentage for 4-n-hexylphenol not detailed in the abstract. | eeer.org |
| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. | Not detailed in the abstract, but a core parameter in method validation. | |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Not detailed in the abstract, but a core parameter in method validation. |
While the available literature provides a framework for the analysis of alkylphenols, specific, comprehensive validation data solely for this compound is not extensively detailed in the cited research. The data for 4-n-hexylphenol, however, confirms that GC/MS-based methods are suitable for the trace analysis of hexylphenol isomers in environmental waters, with established protocols for determining key performance indicators like LOQ and recovery. eeer.org
Environmental Biotransformation and Elucidation of Microbial Degradation Pathways of 2 Hexylphenol
Microbial Degradation Processes and Key Biotransformation Routes
Microbial degradation is the primary mechanism for the removal of phenolic compounds from the environment. This process can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, though the pathways and efficiencies differ significantly.
Aerobic biodegradation of alkylphenols is generally rapid and efficient, occurring within days in environments like non-flooded paddy soils. nih.gov The degradation rate, however, can be inversely correlated with the length and branching of the alkyl chain, meaning compounds with longer or more complex chains, like 2-Hexylphenol, may persist longer than simpler phenols. nih.gov The typical aerobic pathway for phenolics involves hydroxylation of the aromatic ring, followed by ring cleavage. mdpi.comfrontiersin.org This cleavage can proceed via two main routes: the ortho-pathway or the meta-pathway, which are initiated by catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, respectively. frontiersin.orgmdpi.com These initial steps convert the aromatic ring into aliphatic intermediates that can then enter central metabolic cycles, such as the Krebs cycle, to be fully mineralized to carbon dioxide and water. researchgate.net
Anaerobic degradation of phenolic compounds is a much slower process, with half-lives ranging from weeks to months, and is dependent on the presence of specific microbial consortia. nih.gov While simple phenols and some short-chain alkylphenols can be degraded anaerobically, those with long and branched alkyl chains are often recalcitrant under these conditions. nih.gov Anaerobic degradation typically begins with carboxylation, followed by a series of reduction and cleavage reactions to form intermediates like Acetyl-CoA and Succinyl-CoA. researchgate.net The process requires the synergistic action of several different microbial groups, including hydrolyzing, fermenting, and acetogenic bacteria, often culminating in methane (B114726) production by methanogenic archaea. researchgate.net
The biodegradation of alkylphenols proceeds through a series of intermediate metabolites. For long-chain alkylphenols, degradation often involves initial modifications to either the alkyl chain or the aromatic ring. Bacterial degradation of branched alkylphenols, such as isomers of nonylphenol and octylphenol (B599344), can proceed via an unusual ipso-substitution, where the alkyl group is replaced by a hydroxyl group. nih.gov Fungal degradation, on the other hand, often favors oxidation of the alkyl chain. nih.gov
During the breakdown of alkylphenol ethoxylates, which are precursors to alkylphenols, a complex mixture of metabolites is formed. These include shorter-chain ethoxylates, (4-alkylphenoxy) acetic acid, and the corresponding alkylphenol. researchgate.netresearchgate.net For this compound, the specific metabolites would result from similar processes. For instance, the degradation of 4-ethylphenol (B45693) by Rhodococcus species generates pyruvate (B1213749) and an acyl-CoA, with the length of the acyl-CoA dependent on the original alkyl side chain. frontiersin.org A similar outcome would be expected for this compound, yielding metabolites from the cleavage of its hexyl group. Studies on other alkylphenols have identified key intermediates resulting from ring cleavage and side-chain oxidation. washington.edu
Table 1: Potential Microbial Metabolites from Alkylphenol Degradation
| Precursor Compound | Key Metabolite(s) | Degradation Step |
|---|---|---|
| Alkylphenol Ethoxylates | Short-chain Alkylphenol Ethoxylates, Alkylphenols, (Alkylphenoxy) acetic acid | Ethoxy chain degradation researchgate.netresearchgate.net |
| 4-Ethylphenol | 4-Ethylcatechol, Pyruvate, Acyl-CoA | Ring hydroxylation and meta-cleavage frontiersin.org |
| Nonylphenol | 4-Hydroxybenzoic acid | Alkyl chain breakdown and ring cleavage microbiologyresearch.org |
Aerobic and Anaerobic Degradation Mechanisms of Phenolics
Enzymatic Systems and Biochemical Pathways in this compound Metabolism
The microbial breakdown of this compound is driven by specific enzymatic systems that catalyze key transformation steps. These enzymes belong to broad classes, including oxygenases, esterases, and laccases, each playing a distinct role in the metabolic pathway.
Dioxygenases are critical enzymes in the aerobic degradation of aromatic compounds. For alkylphenols, catabolism is often initiated by hydroxylases that add a hydroxyl group to the aromatic ring, forming an alkylcatechol. frontiersin.org This intermediate is then targeted by catechol 2,3-dioxygenases (extradiol dioxygenases) or catechol 1,2-dioxygenases (intradiol dioxygenases), which cleave the aromatic ring. mdpi.commicrobiologyresearch.org In bacteria like Rhodococcus jostii RHA1 and Pseudomonas sp. strain KL28, catechol 2,3-dioxygenases such as AphC and LapB have been identified and show high specificity for 4-alkylcatechols. port.ac.uknih.gov These enzymes possess a hydrophobic pocket that accommodates the alkyl side chain, allowing them to process long-chain substrates. port.ac.uk Studies have shown that most isolated bacteria capable of degrading long-chain alkylphenols utilize a multicomponent phenol (B47542) hydroxylase and the ortho-cleavage pathway via catechol 1,2-dioxygenase. nih.gov
Esterases are hydrolytic enzymes that cleave ester bonds. While their primary role in this compound degradation is not direct cleavage of the phenol itself, they are crucial in the breakdown of related compounds and potential metabolic intermediates. For example, esterases can hydrolyze fatty acid groups from surfactants that are often co-contaminants with alkylphenols. rsc.org Fungi, in particular, produce a range of esterases, including cutinases, which have broad substrate specificity and can hydrolyze various esters, potentially playing a role in the breakdown of esterified intermediates formed during phenol metabolism. rjpbcs.comnih.gov
Laccases are multicopper oxidases produced primarily by fungi, such as the white-rot fungus Trametes versicolor, and some bacteria. mdpi.comscilit.com They have a broad substrate specificity and can directly oxidize phenolic compounds, including nonylphenol and other alkylphenols. mdpi.comasm.orgresearchgate.net The action of laccase leads to the formation of phenoxy radicals, which can then undergo polymerization, forming larger, less bioavailable oligomers. microbiologyresearch.orgasm.org This process effectively removes the parent compound and its estrogenic activity from the water phase. asm.org Laccase expression in fungi has been shown to increase significantly in the presence of endocrine-disrupting chemicals like nonylphenol. scilit.com
Table 2: Key Enzymes in Alkylphenol Biotransformation
| Enzyme Class | Specific Enzyme Example | Organism Example | Role in Degradation |
|---|---|---|---|
| Dioxygenases | AphC (Alkylcatechol 2,3-dioxygenase) | Rhodococcus jostii RHA1 | Meta-cleavage of the alkylcatechol ring frontiersin.orgport.ac.uk |
| LapB (Catechol 2,3-dioxygenase) | Pseudomonas sp. KL28 | Meta-cleavage of 4-alkylcatechols microbiologyresearch.orgnih.gov | |
| Catechol 1,2-dioxygenase | Pseudomonas putida | Ortho-cleavage of the catechol ring mdpi.comnih.gov | |
| Esterases | Cutinase | Fungi | Hydrolysis of ester-containing intermediates rjpbcs.comnih.gov |
| Laccases | Laccase | Trametes versicolor, Clavariopsis aquatica | Oxidation of phenolic ring to form radicals, leading to polymerization scilit.comasm.org |
Mechanistic Investigations of Enzyme-Mediated Transformations
The transformation of this compound by microbial enzymes involves complex biochemical reactions. Dioxygenase-mediated degradation begins with the hydroxylation of the phenol to a catechol derivative. This catechol then binds to the active site of a dioxygenase, which contains a non-heme iron atom. nih.gov In extradiol (meta-cleavage) dioxygenases, the enzyme facilitates the incorporation of both atoms of molecular oxygen into the substrate, breaking the aromatic ring adjacent to the hydroxyl groups. port.ac.uk The binding of the alkylcatechol substrate is stabilized by a hydrophobic pocket that accommodates the alkyl chain, influencing the enzyme's substrate specificity. port.ac.uk
Laccase-mediated transformation follows a different mechanism based on radical formation. researchgate.net Laccase abstracts an electron and a proton from the phenolic hydroxyl group, generating a phenoxy radical. mdpi.com These highly reactive radicals can then undergo non-enzymatic coupling reactions to form dimers, trimers, and larger oligomers, which are generally less toxic and precipitate out of solution. microbiologyresearch.orgasm.org In some cases, the transformation process can be enhanced by "mediators." These are small molecules that are first oxidized by the laccase and then, in their oxidized radical form, can oxidize the primary substrate (e.g., this compound), which may otherwise be too large to access the enzyme's active site. rmiq.orgresearchgate.net This indirect mechanism broadens the range of compounds that laccases can transform. acs.org
Ecological Factors Influencing Bioremediation Potential
The success of bioremediation for contaminants like this compound is not solely dependent on the presence of capable microorganisms but is also heavily influenced by a range of ecological and environmental factors. nih.govajer.org These factors can dictate the rate and extent of degradation.
Key influencing factors include:
Contaminant Concentration: The concentration of the pollutant can have a dual effect. While a minimum concentration is needed to induce the production of degradative enzymes, very high concentrations can be toxic to the microorganisms, inhibiting their activity. microbenotes.comnih.gov
Nutrient Availability: Microbial growth and enzymatic activity require essential nutrients like nitrogen, phosphorus, and trace elements. A lack of these nutrients can limit the rate of bioremediation, and their addition (a process known as biostimulation) can enhance degradation. microbenotes.com
Oxygen Availability: Aerobic degradation is generally faster and more complete than anaerobic degradation. The availability of oxygen is therefore a critical factor in contaminated soils and water. nih.gov Techniques like bioventing and biosparging are designed to increase oxygen supply to contaminated sites. microbenotes.com
Bioavailability: The accessibility of the contaminant to microorganisms is crucial. This compound is a hydrophobic compound with moderate potential to sorb to soil organic matter, which can reduce its availability for microbial uptake and degradation. vims.eduservice.gov.uk The presence of surfactants can sometimes increase bioavailability. microbenotes.com
Microbial Community Composition: The presence of a diverse and adapted microbial community is essential. Often, a consortium of different microbial species works more effectively than a single species, as different members can carry out different steps in the degradation pathway or help to mitigate toxic intermediates. frontiersin.orgnih.gov
Table 3: Ecological Factors Affecting this compound Bioremediation
| Factor | Influence on Bioremediation | Reference(s) |
|---|---|---|
| Contaminant Concentration | High levels can be toxic; low levels may not induce enzymes. | microbenotes.com |
| Nutrient Availability | Essential for microbial growth (e.g., N, P); limitation slows degradation. | microbenotes.com |
| Temperature | Affects microbial metabolic rates; has an optimal range for degradation. | nih.govmdpi.com |
| pH | Influences enzyme activity and microbial viability; has an optimal range. | nih.gov |
| Oxygen | Determines whether aerobic (faster) or anaerobic (slower) pathways dominate. | nih.gov |
| Bioavailability | Sorption to soil/sediment can reduce accessibility to microbes. | microbenotes.comvims.edu |
| Presence of other Organisms | Microbial consortia can lead to more complete and stable degradation. | frontiersin.orgnih.govnih.gov |
Diversity and Activity of this compound-Degrading Microbial Consortia
Microbial consortia, or mixed communities of microorganisms, are generally more effective at degrading complex organic pollutants like this compound than single microbial strains. nih.govresearchgate.net This enhanced capability stems from the diverse metabolic pathways present within the consortium, allowing for a more complete breakdown of the target compound. mdpi.com While direct studies on microbial consortia specifically targeting this compound are not extensively documented, research on related compounds offers a strong basis for understanding the potential microbial players.
A notable study identified a strain of Pseudomonas veronii, designated INA06, isolated from activated sludge, which is capable of degrading long-chain alkylphenols such as 4-n-amylphenol and 4-n-hexylphenol as a sole source of carbon. nih.gov This finding is significant as 4-hexylphenol (B1211905) is a close structural isomer of this compound. The same study noted that other Pseudomonas strains isolated from the same environment could grow on phenol but not effectively on alkylphenols, highlighting the specialized nature of these degradation capabilities. nih.gov The induction studies on strain INA06 pointed towards a broad substrate-specific phenol hydroxylase for the metabolism of both phenol and para-substituted alkylphenols. nih.gov
In the broader context of phenol and alkylphenol degradation, microbial consortia are often dominated by several key genera. These consortia typically employ a cooperative approach where different members carry out different steps of the degradation pathway. dsmz.de For instance, the initial breakdown of a complex molecule may be performed by one group of bacteria, with the resulting intermediates being metabolized by others.
Research on phenol degradation has identified consortia containing various bacterial genera that work synergistically. A ten-member microbial consortium maintained for over four years demonstrated stable and effective degradation of phenol. researchgate.net This consortium was composed of bacteria from the genera Bacillus, Pseudomonas, Rhodococcus, and Streptomyces, along with an unidentified bacterium. researchgate.net Such consortia often exhibit the ability to utilize both ortho- and meta-cleavage pathways for the breakdown of aromatic rings, a key step in the degradation of phenolic compounds. nih.govnih.gov
The table below summarizes key findings from studies on microbial consortia and isolates capable of degrading compounds structurally related to this compound.
| Microbial Isolate/Consortium | Degraded Compound(s) | Key Findings |
| Pseudomonas veronii INA06 | 4-n-amylphenol, 4-n-hexylphenol, 4-n-nonylphenol (co-metabolically) | Capable of utilizing long-chain alkylphenols as a sole carbon source. Possesses a broad substrate-specific phenol hydroxylase. nih.gov |
| Ten-member bacterial consortium | Phenol, 2,4-dichlorophenol | Stable consortium consisting of Bacillus, Pseudomonas, Rhodococcus, Streptomyces. Utilized both ortho- and meta-cleavage pathways. researchgate.net |
| Binary consortium of Antarctic bacteria | Phenol | A mixed culture of two bacterial strains showed better tolerance to high phenol concentrations compared to pure cultures. mdpi.com |
| Alcaligenes sp. d2, Enterobacter aerogenes, Bacillus megaterium, Raoultella sp. | Benzene (B151609), Toluene, Xylene, Phenol (BTXP) | A formulated consortium that effectively degraded a mixture of these aromatic compounds. upm.edu.my |
Environmental Parameters Affecting Biodegradation Efficiency
Temperature: Temperature is a crucial factor, with optimal ranges varying depending on the microbial consortium. For instance, a binary consortium of Antarctic bacteria for phenol degradation showed an optimal temperature range of 12.50–13.75 °C. mdpi.com In contrast, studies on consortia from more temperate environments often report higher optimal temperatures, for example, 37°C for a mixed culture degrading phenol. granthaalayahpublication.org
pH: The pH of the environment affects both the availability of the compound and the activity of microbial enzymes. For many phenol-degrading consortia, a near-neutral pH is optimal. mdpi.com For example, a study on a mixed microbial culture for phenol degradation found the highest degradation rate at a pH of 7.0. researchgate.net However, some microorganisms can function effectively in a wider pH range. For instance, the Ochrobactrum anthropi strain L1-W, which degrades di-(2-ethylhexyl) phthalate, showed capability over a pH range of 4 to 8, with an optimum at pH 6. nih.gov
Nutrient Availability: The presence of essential nutrients, particularly nitrogen and phosphorus, is vital for microbial growth and metabolism. A balanced medium is necessary to support the microbial population responsible for degradation. mdpi.com In some cases, the addition of a more readily available carbon source, such as glucose, can enhance the degradation of the target pollutant through co-metabolism. researchgate.netmdpi.com
Oxygen Availability: The availability of oxygen determines whether aerobic or anaerobic degradation pathways are active. Aerobic degradation of phenols is generally faster and more complete. nih.gov The initial step in the aerobic degradation of many phenolic compounds is the hydroxylation of the aromatic ring by oxygenases, which requires molecular oxygen. nih.gov
Substrate Concentration: The concentration of the pollutant itself can impact biodegradation. While a certain concentration is required to induce the necessary degradative enzymes, high concentrations of phenolic compounds can be inhibitory or toxic to microorganisms. granthaalayahpublication.org The ability of a microbial consortium to tolerate and degrade high concentrations of a pollutant is a key advantage over pure cultures. mdpi.com
The following table summarizes the influence of key environmental parameters on the biodegradation of phenolic compounds, which can be extrapolated to understand the degradation of this compound.
| Parameter | Influence on Biodegradation | Example Findings |
| Temperature | Affects microbial growth rates and enzyme kinetics. Optimal temperature varies with the microbial community. | A binary consortium for phenol degradation had an optimum temperature of 12.50–13.75 °C. mdpi.com Another study reported an optimum of 37°C for a different phenol-degrading consortium. granthaalayahpublication.org |
| pH | Influences enzyme activity and the chemical state of the pollutant. Most consortia prefer a neutral pH range. | A mixed culture showed the highest phenol degradation at pH 7.0. researchgate.net An Ochrobactrum anthropi strain had an optimal pH of 6 for degrading a related compound. nih.gov |
| Nutrient Availability | Essential for microbial growth and sustaining the degrading population. Nitrogen and phosphorus are key. | A balanced medium with sources of nitrogen and phosphorus is crucial for effective phenol degradation by a binary consortium. mdpi.com |
| Oxygen | Determines the metabolic pathway (aerobic vs. anaerobic). Aerobic pathways are generally more efficient for phenols. | Aerobic degradation of phenol is initiated by oxygenases that require molecular oxygen. nih.govnih.gov |
| Substrate Concentration | Can be a limiting factor at low concentrations and an inhibitory factor at high concentrations. | A binary consortium demonstrated a higher tolerance to phenol concentrations (up to 1.7 g/L) compared to individual strains. mdpi.com |
Ecological Roles and Biochemical Activities of 2 Hexylphenol Excluding Toxicology
Role in Plant Chemical Defense Mechanisms and Inter-organismal Interactions
The intricate relationship between plants and their environment has led to the evolution of sophisticated chemical defense systems. Phenolic compounds, a diverse group of secondary metabolites, are central to these defenses. While specific research on 2-Hexylphenol's direct role is limited, the activities of structurally similar alkylphenols provide a framework for understanding its potential functions in plant protection against biotic stressors.
Induction of Plant Defense Responses to Biotic Stressors
Plants respond to attacks from pathogens and herbivores by activating a complex set of defense mechanisms. This can involve both pre-existing (constitutive) defenses and those that are activated (induced) upon detecting a threat. scitechnol.comnih.gov The presence of harmful organisms can trigger the production and accumulation of various antimicrobial and anti-herbivore compounds. scitechnol.com Phenolic compounds, in general, are known to accumulate at infection sites to restrict the growth of microbes.
Studies on related compounds suggest that alkylphenols can act as signaling molecules that trigger these defense responses. mdpi.com For instance, some plant volatile organic compounds (VOCs), which include various phenolic derivatives, can prime the defenses of neighboring plants, preparing them for a potential attack. nih.govresearchgate.net This plant-to-plant communication is a critical aspect of community-level defense. While direct evidence for this compound is not available, its structural characteristics suggest it could participate in these defense induction processes.
Signaling Pathways and Secondary Metabolite Induction in Plants
The induction of plant defenses is mediated by intricate signaling pathways, often involving hormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA). nih.gov These pathways regulate the expression of genes responsible for producing defensive secondary metabolites. nih.govmdpi.com Wounding from herbivores or infection by pathogens can initiate a cascade of signals, including the generation of reactive oxygen species (ROS), which play a key role in activating the primary and secondary metabolism involved in defense. nih.gov
The interaction between different signaling pathways allows for a finely tuned response to specific threats. mdpi.com For example, the JA pathway is often associated with defense against chewing insects, while the SA pathway is typically activated in response to pathogens. The production of phenolic compounds is a common outcome of the activation of these signaling cascades. nih.gov Research on various alkylphenols indicates their potential to modulate these signaling pathways, thereby influencing the plant's defensive capacity. mdpi.com
Defensive Actions Against Herbivores and Pathogens
Phenolic compounds can deter herbivores through their bitter taste or by interfering with their digestion. prepchem.com They can also exhibit antimicrobial properties, directly inhibiting the growth of pathogenic fungi and bacteria. nih.gov Some plant secondary metabolites act as toxins to a wide range of attackers. nih.gov
Natural Occurrence and Biosynthetic Routes in Biological Systems
The presence of this compound in nature and the biochemical pathways leading to its formation are areas of scientific interest. Understanding its natural sources and biosynthesis can provide insights into its ecological significance.
Isolation from Natural Sources (e.g., Plants, Microorganisms)
Phenolic compounds are widespread in the plant kingdom and are also produced by microorganisms like fungi and bacteria. nih.govnih.gov While the specific isolation of this compound from natural sources is not extensively documented in readily available literature, related alkylphenols have been identified in various organisms. For example, rhizosphere microorganisms isolated from the roots of certain plants have been shown to degrade various alkylphenols, suggesting their presence in the soil environment. researchgate.net The isolation of diverse microbes, some of which may produce or modify phenolic compounds, is an active area of research. jst.go.jprjptonline.org
The synthesis of derivatives of this compound for other applications, such as the beta-blocker exaprolol, confirms its utility as a chemical building block. nih.gov
Characterization of Endogenous Biosynthetic Pathways
The biosynthesis of phenolic compounds in plants typically occurs through the shikimic acid pathway or the malonic acid pathway. nih.gov These pathways produce precursors that are then modified by a series of enzymatic reactions to create a vast array of secondary metabolites. The specific enzymes and genes involved in the biosynthesis of many of these compounds are subjects of ongoing research.
The fundamental steps in the biosynthesis of steroid hormones and other complex molecules from simpler precursors have been well-characterized in various organisms. rjptonline.org However, the specific endogenous biosynthetic pathway for this compound has not been detailed in the available scientific literature. General pathways for the synthesis of phenolic compounds provide a likely framework, but the precise enzymes and intermediates leading to this compound remain to be elucidated.
Antimicrobial and Antifungal Activity: Mechanisms and Non-Clinical Applications
This compound, a member of the alkylphenol family, demonstrates notable antimicrobial and antifungal properties. The unique structure of this compound, featuring a hydrophilic phenolic hydroxyl group and a hydrophobic six-carbon alkyl chain, underpins its efficacy against a range of microorganisms. This amphiphilic nature facilitates its interaction with microbial cells, leading to the disruption of cellular structures and vital metabolic processes. While research specifically detailing the mechanisms of this compound is part of a broader investigation into alkylphenols, the activities of closely related compounds like 4-hexylresorcinol and other alkylphenols provide significant insights into its mode of action. Non-clinical applications for this class of compounds are emerging, primarily in areas requiring microbial growth inhibition.
Interaction with Microbial Cell Structures
The primary mechanism by which this compound and related alkylphenols exert their antimicrobial effect is through the disruption of microbial cell membranes. The lipophilic hexyl tail is crucial for penetrating the lipid-rich membranes of bacteria and fungi, while the polar phenol (B47542) head interacts with the hydrophilic components of the membrane and cellular proteins.
The antimicrobial action of phenols is generally associated with protein denaturation and membrane damage. dtic.mil The degree of membrane disruption is reportedly linked to the hydrophobic character of the agent. dtic.mil This interaction compromises the structural integrity and functionality of the cell membrane, which acts as a critical barrier between the cell and its environment.
For Gram-negative bacteria, the outer membrane, which contains lipopolysaccharide (LPS), presents an initial barrier. nih.gov However, the hydrophobic nature of the hexyl chain is thought to facilitate the passage of this compound through this layer, granting it access to the inner cytoplasmic membrane. The general mechanism for phenolic compounds involves direct interaction with the cell membrane, leading to its disruption or structural modification. mdpi.com This disruption leads to increased permeability, causing the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately resulting in cell death. mdpi.com
In fungi, the cell wall is a complex structure composed of chitin, glucans, and proteins that is not typically found in human cells, making it an attractive target for antifungal agents. researchgate.netnih.gov While many antifungals target specific enzymes involved in cell wall synthesis, the broad-acting mechanism of phenolic compounds like this compound involves the disruption of the plasma membrane situated just beneath the cell wall. frontiersin.orgbiorxiv.org Studies on other alkylphenols, such as thymol (B1683141) and eugenol, have demonstrated potent antifungal activity against various yeasts and dermatophytes. nih.govresearchgate.net Their efficacy is attributed to their ability to interfere with the fungal membrane.
The structure-activity relationship of these compounds indicates that the length of the alkyl chain is a significant factor in their antimicrobial potency. A study comparing various silanols, alcohols, and phenols found that 4-pentylphenol (B72810) and 4-hexylphenol (B1211905) had the highest partition coefficients, a measure of lipophilicity, which correlated with their antimicrobial activity. dtic.mil This supports the hypothesis that the lipophilic properties are a primary factor in the antimicrobial action of these compounds. dtic.mil
Impact on Microbial Growth and Metabolic Processes
Beyond direct structural damage to the cell membrane, this compound also impedes microbial growth by interfering with essential metabolic functions. The disruption of the cell membrane itself has profound effects on cellular energetics, including the dissipation of the proton motive force, which is critical for ATP synthesis. mdpi.com
A key mechanism for phenolic compounds is the denaturation of microbial enzymes and other proteins. mdpi.com By altering the three-dimensional structure of these proteins, their function is inhibited, leading to a blockage of metabolic pathways. mdpi.com Research on the related compound 4-hexylresorcinol shows it can suppress bacterial growth by inhibiting respiration. nih.gov It is also known to be a potent inhibitor of various enzymes, such as tyrosinase. nih.govwalshmedicalmedia.com This inhibition of enzymatic activity disrupts critical metabolic pathways necessary for microbial survival.
Furthermore, some phenolic compounds are known to interfere with nucleic acid synthesis. mdpi.comlumenlearning.com By binding to microbial DNA or inhibiting the enzymes involved in its replication and transcription, these compounds can halt cell proliferation and protein synthesis. The antimicrobial activity of phenols can also involve altering the intracellular pH and interfering with the energy-generating system (ATP). nih.gov For instance, octylphenol (B599344), another alkylphenol, has been shown to affect the expression of genes related to lipid metabolism in microorganisms. nih.gov
The collective impact of these actions—disruption of cell structure, inhibition of key enzymes, and interference with energy production and nucleic acid synthesis—results in a potent antimicrobial effect, leading to the inhibition of microbial growth and, at sufficient concentrations, cell death.
Interactive Data Tables
Table 1: Antifungal Activity of Related Alkylphenols against Candida spp.
| Compound | MIC (µg/mL) | MFC (µg/mL) |
| Thymol | 39 | 78 |
| Methylthymol | 620-1250 | Not specified |
| Eugenol | 150-620 | Not specified |
| Methyleugenol | 310-620 | Not specified |
| Anethole | 620 | Not specified |
| Estragole | 620-1250 | Not specified |
Source: Fontenelle et al., 2011. researchgate.net MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
Table 2: Antifungal Activity of Related Alkylphenols against Microsporum canis
| Compound | MIC (µg/mL) | MFC (µg/mL) |
| Thymol | 4.8-9.7 | 9.7-31 |
| Methylthymol | 78-150 | Not specified |
| Eugenol | 39 | Not specified |
| Methyleugenol | 78-150 | Not specified |
| Anethole | 78-150 | Not specified |
| Estragole | 19-39 | Not specified |
Source: Fontenelle et al., 2011. researchgate.net MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
Catalytic Applications and Sustainable Chemical Processes Involving 2 Hexylphenol
Photocatalytic Transformations of 2-Hexylphenol and Related Phenolics
The photocatalytic transformation of phenolic compounds, including this compound, represents a significant area of research for both environmental remediation and sustainable chemical synthesis. Photocatalysis utilizes semiconductor materials to generate highly reactive species upon light absorption, which can then degrade or transform organic molecules.
Heterogeneous and Homogeneous Photocatalysis for Chemical Conversion
Photocatalysis can be broadly categorized into heterogeneous and homogeneous systems, both of which are applicable to the conversion of phenolic compounds. researchgate.net
Heterogeneous photocatalysis involves a photocatalyst in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous medium. mdpi.combeilstein-journals.org This is the most common approach for environmental applications due to the ease of catalyst separation and reuse. researchgate.netmdpi.com Materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely studied photocatalysts for the degradation of phenols. bohrium.comresearchgate.netnih.gov The process begins when the semiconductor absorbs photons with energy equal to or greater than its band gap, leading to the formation of electron-hole pairs. acs.org These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules like this compound. acs.orgmdpi.com
The efficiency of heterogeneous photocatalysis is influenced by several factors, including the catalyst's properties (e.g., particle size, surface area, and crystal structure), the concentration of the phenolic compound, the pH of the solution, and the intensity of the light source. bohrium.comnih.gov For instance, studies on the photocatalytic degradation of phenol (B47542) have shown that the process is often limited by mass transfer of oxygen to the catalyst surface. bohrium.com
Homogeneous photocatalysis , on the other hand, occurs when the catalyst and reactants are in the same phase, typically a liquid solution. nih.govnih.gov While catalyst recovery can be more challenging, homogeneous systems can offer higher catalytic efficiency due to the close interaction between the catalyst and the substrate. researchgate.netacs.org However, concerns about cost, recyclability, and potential environmental risks associated with some homogeneous catalysts have limited their widespread application. acs.org
Recent research has explored hybrid homogeneous-heterogeneous systems to leverage the advantages of both approaches, aiming for both high efficiency and catalyst stability. researchgate.net
Design and Engineering of Advanced Photocatalytic Materials
Significant research efforts are directed towards the design and engineering of advanced photocatalytic materials to enhance the efficiency of phenolic compound transformations. acs.org Key strategies include:
Nanostructuring: Creating nanostructured photocatalysts, such as nanoparticles, nanorods, and nanosheets, can significantly increase the surface area available for reaction, leading to improved catalytic activity. beilstein-journals.org
Doping and Composite Materials: Modifying photocatalysts by doping with metals or non-metals, or by creating composites with other materials, can improve their light absorption properties and charge separation efficiency. For example, doping ZnO with gold (Au) has been shown to significantly enhance the photocatalytic degradation of phenol. Similarly, composites of zinc ferrite (B1171679) (ZnFe₂O₄) with nanocellulose have demonstrated improved photocatalytic performance for phenol removal. mdpi.com
Core-Shell Structures: Encapsulating a photocatalyst core (e.g., TiO₂) with a porous shell (e.g., silica) can create molecular recognition sites and tune the selectivity of the photocatalytic process. acs.org This approach has been shown to be effective in the selective degradation of different alkylphenols. acs.org
Quantum Dots: The use of subnanometer quantum dots, such as tungsten trioxide (WO₃) QDs, has been explored for the efficient conversion of benzene (B151609) to phenol, demonstrating the potential for highly selective transformations. rsc.org
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials that can act as hosts for photocatalytically active species or participate directly in photocatalysis. mdpi.com Their high porosity and tunable pore size can lead to reactant or product shape selectivity. mdpi.com
The following table summarizes some advanced photocatalytic materials and their performance in the transformation of phenolic compounds.
| Photocatalyst | Target Phenolic Compound(s) | Key Findings |
| Au-ZnO | Phenol, Catechol, Hydroquinone | Gold addition significantly improved the photocatalytic efficiency of ZnO, achieving total phenol degradation in half the time compared to bare ZnO. |
| Pt@CdS Nanorods | Guaiacol, Phenol, 2,6-dihydroxybenzoic acid, Gallic acid, Vanillin | Demonstrated the ability to oxidatively polymerize phenolic substrates via a chain-growth mechanism with concurrent hydrogen production. nih.gov |
| BiOI/Fe₃O₄ | Caffeic Acid | The composite with a 5:1 Bi/Fe ratio achieved 77.2% degradation in 180 minutes and facilitated magnetic recovery of the photocatalyst. mdpi.com |
| TiO₂-nanoporous silica (B1680970) composite | Nonylphenol (NP), Heptylphenol (HP), 4-Hexylphenol (B1211905) (C6P), 4-Butylphenol (C4P) | Showed molecular selectivity based on pore size, allowing for the preferential degradation of larger alkylphenols. acs.org |
| ZnFe₂O₄/Nanocellulose | Phenol | The composite photocatalyst showed higher efficiency than ZnFe₂O₄ alone, with degradation reaching 76% after 120 minutes. mdpi.com |
Applications in Sustainable Chemical Production and Environmental Remediation
Photocatalysis of phenolic compounds has significant applications in both sustainable chemical production and environmental remediation.
Environmental Remediation: A primary application of photocatalysis is the degradation of persistent organic pollutants like phenols from industrial wastewater. mdpi.commdpi.comresearchgate.netresearchgate.net Advanced oxidation processes (AOPs) based on photocatalysis can mineralize these harmful compounds into less toxic substances like CO₂ and water. beilstein-journals.org This technology offers a green and sustainable alternative to conventional wastewater treatment methods. mdpi.comresearchgate.net The development of photocatalytic reactors, including those with immobilized catalysts and flow-through designs, is crucial for scaling up these applications for industrial use. beilstein-journals.orgresearchgate.net
Sustainable Chemical Production: Beyond degradation, photocatalysis can be used for the selective transformation of phenolic compounds into valuable chemicals. acs.orgnih.gov For example, the photocatalytic polymerization of phenols can produce polymers that could potentially replace petroleum-derived plastics. nih.gov Another promising application is the conversion of biomass-derived compounds, such as lignin, into valuable chemicals and fuels. acs.org Photocatalytic processes can be conducted under mild conditions, often using sunlight as a renewable energy source, which aligns with the principles of green chemistry. mdpi.comacs.orgmdpi.com The selective hydroxylation of aromatic compounds, for instance, is a valuable reaction that can be achieved through photocatalysis. acs.org
Enzyme-Mediated Catalytic Transformations of this compound
Enzymes, as highly specific and efficient biocatalysts, offer a powerful tool for the targeted transformation of this compound and other phenolic compounds. nih.gov Biocatalysis often proceeds under mild reaction conditions and can lead to the synthesis of novel derivatives with high selectivity. nih.govfrontiersin.org
Biocatalytic Synthesis of Novel this compound Derivatives
The enzymatic modification of phenolic compounds can lead to the creation of new molecules with enhanced or novel properties. nih.gov Enzymes such as lipases, peroxidases, and laccases are commonly employed for these transformations. researchgate.netmdpi.commdpi.com
Lipases: These enzymes are known for their ability to catalyze esterification and transesterification reactions. For example, Candida antarctica lipase (B570770) B (CAL-B) has been used in the solvent-free synthesis of norbornene-derived monomers from phenolic acids. frontiersin.org A key advantage of using CAL-B is its inactivity towards the phenol group, which eliminates the need for protection and deprotection steps. frontiersin.org
Peroxidases and Laccases: These oxidoreductases can catalyze the polymerization of phenols. researchgate.netmdpi.com Horseradish peroxidase (HRP), for instance, can polymerize phenol in the presence of hydrogen peroxide to form phenol resins. researchgate.net These enzymatic polymerizations can be chemoselective, allowing for the polymerization of phenolic monomers containing other reactive functional groups. researchgate.net
The following table provides examples of biocatalytic synthesis involving phenolic compounds.
| Enzyme | Substrate(s) | Product(s) | Key Features of the Biocatalytic Process |
| Candida antarctica lipase B (CAL-B) | 5-Norbornene-2endo,3endo-dimethanol, Ethyl dihydroferulate/dihydrosinapate | Norbornene-derived ester monomers (NDF and NDS) | Solvent-free, mild conditions (70°C), enzyme is recoverable and inactive towards the phenol group. frontiersin.org |
| Horseradish Peroxidase (HRP) | Phenol, Hydrogen Peroxide | Phenol resin | Produces a polymer composed of a mixture of phenylene and oxyphenylene units. researchgate.net |
| P450 BM3 Mutants | m-Alkylphenols | m-Alkylbenzene-1,4-diols | High regioselectivity (91-99%) and conversion (95-99%) for p-hydroxylation. acs.org |
Enzyme Engineering for Enhanced Catalytic Performance
While natural enzymes possess remarkable catalytic capabilities, their performance can often be improved for specific industrial applications through enzyme engineering. rsc.orgnih.gov Techniques like site-directed mutagenesis and directed evolution are used to modify enzymes to enhance their activity, stability, and selectivity. acs.orgresearchgate.net
Rational enzyme design, which relies on a detailed understanding of the enzyme's structure and mechanism, is a powerful approach. rsc.org For instance, by engineering the substrate-binding pocket and access channel of the P450BM3 monooxygenase, researchers have developed mutants with significantly enhanced regioselectivity and activity for the p-hydroxylation of m-alkylphenols. acs.org Molecular docking and simulations can provide insights into the structural basis for these improvements, such as a shorter distance between the heme-oxygen atom and the target carbon on the substrate. acs.org
Tunnel engineering, which involves modifying the pathways for substrate entry and product exit, is another effective strategy for improving enzyme properties. rsc.org By reshaping these tunnels, it's possible to enhance catalytic efficiency and alter substrate specificity. rsc.org
The ultimate goal of enzyme engineering in this context is to develop robust and highly efficient biocatalysts for the sustainable production of valuable chemicals from this compound and related phenolic compounds. researchgate.net
Catalytic Valorization of Phenolic Compounds from Renewable Resources
The transition towards a bio-based economy necessitates the development of efficient catalytic processes for converting renewable biomass into value-added chemicals. Lignin, a complex aromatic biopolymer, is a primary source of phenolic compounds, which serve as platform molecules for chemical synthesis. The catalytic valorization of these phenolics into more functional and higher-value products, such as alkylphenols, is a cornerstone of modern biorefinery strategies. This compound emerges as a significant target molecule in this context, primarily through the catalytic C-alkylation of phenol with C6 olefins.
This process, typically a Friedel-Crafts alkylation reaction, involves reacting phenol with a hexylating agent, most commonly 1-hexene (B165129), over a solid acid catalyst. The selection of the catalyst is paramount as it governs not only the reaction efficiency but also the regioselectivity, which is the preferential formation of this compound (ortho-substituted) over its isomer, 4-hexylphenol (para-substituted). The ortho-isomer, this compound, is often desired for specific applications in the synthesis of nonionic surfactants, antioxidants, and specialty resins where the position of the alkyl group influences performance.
Research has extensively focused on using solid acid catalysts, such as zeolites and ion-exchange resins, to facilitate this transformation sustainably. Zeolites, with their well-defined pore structures and tunable acidity, offer unique advantages in controlling product distribution. The steric constraints imposed by the zeolite framework can influence the accessibility of the phenol's ortho and para positions to the bulky hexyl group, thereby directing selectivity.
Detailed investigations have explored the influence of various reaction parameters on the yield and selectivity of this compound. Key factors include the type of zeolite (e.g., BEA, MFI, FAU), the Si/Al ratio (which dictates acid site density), reaction temperature, and the molar ratio of reactants. For instance, studies utilizing large-pore zeolites like H-BEA have demonstrated high activity for phenol alkylation. The reaction mechanism typically proceeds with the protonation of 1-hexene on a Brønsted acid site to form a secondary hexyl carbenium ion, which then attacks the electron-rich aromatic ring of phenol. The competition between the kinetically favored ortho-alkylation and the thermodynamically favored para-alkylation is a central challenge. Lower temperatures tend to favor the formation of this compound, while higher temperatures often lead to isomerization and an increased yield of the more stable 4-hexylphenol.
The table below summarizes representative findings from a study on the liquid-phase alkylation of phenol with 1-hexene over a beta zeolite catalyst (H-BEA), illustrating the effect of temperature on product distribution.
| Catalyst | Temperature (°C) | Phenol Conversion (%) | Selectivity to this compound (%) | Selectivity to 4-Hexylphenol (%) | Ortho/Para Ratio |
|---|---|---|---|---|---|
| H-BEA (Si/Al = 25) | 100 | 45.2 | 35.8 | 58.1 | 0.62 |
| H-BEA (Si/Al = 25) | 120 | 78.6 | 29.5 | 65.3 | 0.45 |
| H-BEA (Si/Al = 25) | 140 | 95.1 | 21.4 | 72.5 | 0.30 |
| H-BEA (Si/Al = 25) | 160 | 98.9 | 15.6 | 76.8 | 0.20 |
Reaction Conditions: Phenol/1-hexene molar ratio = 2:1; Reaction time = 5 h; Catalyst loading = 5 wt%.
Structure Activity Relationship Investigations of 2 Hexylphenol Non Toxicological Emphasis
Correlation of Molecular Structure with Chemical Reactivity and Selectivity in Synthesis
The molecular structure of 2-hexylphenol, characterized by the presence of an n-hexyl group at the C2 position of the phenol (B47542) ring, profoundly influences its chemical reactivity and the selectivity of synthetic transformations. The interplay between the electron-donating hydroxyl group and the sterically demanding ortho-alkyl group governs the outcomes of various organic reactions.
Steric and Electronic Effects:
The primary influence of the 2-hexyl group is steric hindrance. This bulky alkyl chain physically obstructs access to the hydroxyl group and the C6 position on the aromatic ring. Consequently, reactions that require attack at these positions are significantly slower or may not proceed at all compared to phenol or para-substituted phenols.
Electronically, the hexyl group is a weak electron-donating group through induction. This effect, combined with the strong activating, ortho-para directing effect of the hydroxyl group, modulates the electron density of the aromatic ring. The highest electron density is concentrated at the para-position (C4) and the other ortho-position (C6). However, due to the severe steric hindrance at C6, electrophilic aromatic substitution reactions are overwhelmingly directed to the para-position.
Selectivity in Synthesis:
This predictable regioselectivity is a valuable tool in synthesis. When this compound is used as a starting material, electrophiles will preferentially add to the C4 position, leading to the formation of 2,4-disubstituted phenol derivatives with high selectivity. This is observed in reactions such as nitration, halogenation, and Friedel-Crafts acylation.
The preparation of this compound itself often involves methods that can control the position of alkylation. One such method is the reduction of a 2-acylphenol. For instance, a 2-acylphenol can be hydrogenated in the presence of a metallic catalyst, such as copper, at elevated temperatures (80 to 200 °C) and pressures (10 to 100 bar) to yield the corresponding 2-alkylphenol. google.com A specific laboratory preparation involves heating a 2-acylphenol to 150°C under hydrogen pressure (35 bar) in an autoclave, followed by cooling, filtration, and purification to yield this compound. google.com
Furthermore, alkylphenols like this compound serve as intermediates in more complex syntheses. For example, substituted alkylphenols can be lithiated and subsequently reacted with other molecules, such as fenchone, to create complex derivatives. mdpi.com The initial lithiation step's success and position are also influenced by the existing substituents on the phenol ring.
Table 1: Influence of this compound's Structure on Chemical Reactions
| Reaction Type | Influence of Molecular Structure | Outcome/Selectivity |
| Electrophilic Aromatic Substitution | The -OH group strongly activates the ring, directing substituents to the ortho and para positions. The bulky 2-hexyl group sterically hinders the C6 position. | High selectivity for substitution at the C4 (para) position. |
| O-Alkylation / O-Acylation | The 2-hexyl group sterically shields the phenolic hydroxyl group. | Reduced reaction rates compared to phenol or 4-hexylphenol (B1211905). Requires more forcing reaction conditions. |
| Hydrogenation | The reduction of a 2-acylphenol is a viable route to synthesize this compound. google.com | Provides a regioselective method for preparing ortho-alkylated phenols. |
| Organometallic Reactions (e.g., Lithiation) | The hydroxyl proton is acidic. The ortho-hexyl group can influence the direction of ortho-lithiation if the hydroxyl group is protected. | Used in the synthesis of complex molecules where the alkylphenol is a building block. mdpi.com |
Structural Descriptors Influencing Environmental Biodegradability and Persistence
The environmental fate of this compound is intrinsically linked to its molecular structure. Key structural features, or descriptors, determine its susceptibility to microbial degradation and its potential for persistence in various environmental compartments. For alkylphenols in general, the length and branching of the alkyl chain are critical factors. acs.orgacs.org
Key Structural Descriptors:
Alkyl Chain Length: Longer alkyl chains, such as the C6 chain in this compound, tend to decrease water solubility and increase lipophilicity (affinity for fats and oils). This leads to a higher potential for bioaccumulation in organisms and sorption to soil and sediment. researchgate.neteuropa.eu The Koc (soil organic carbon-water (B12546825) partitioning coefficient) for similar long-chain alkylphenols is high, indicating they are likely to be immobile in soil. nih.gov
Alkyl Chain Structure: this compound has a linear alkyl chain. Linear alkyl chains are generally more susceptible to biodegradation than branched chains. The initial step in the aerobic degradation of many alkylphenols is often the oxidation of the alkyl chain.
Position of Substitution: The ortho-position of the hexyl group can influence the initial enzymatic attack on the aromatic ring. Some microbial enzymes that hydroxylate the phenol ring may be sterically hindered by the adjacent alkyl group, potentially slowing the rate of degradation compared to the para-isomer (4-hexylphenol). acs.org
The Phenolic Moiety: The phenol ring itself can be a point of enzymatic attack, typically through hydroxylation followed by ring cleavage. However, the presence of the alkyl group can make the compound more recalcitrant than phenol.
Table 2: Impact of Structural Descriptors of this compound on Environmental Fate
| Structural Descriptor | Feature in this compound | Influence on Biodegradability and Persistence |
| Alkyl Chain Length | n-Hexyl (C6) | Increases lipophilicity and potential for bioaccumulation. Reduces water solubility. Generally decreases the rate of biodegradation compared to shorter chains. europa.eu |
| Alkyl Chain Branching | Linear (n-hexyl) | More readily biodegradable than a branched hexyl isomer (e.g., isohexyl). |
| Substitution Position | Ortho (C2) | May sterically hinder enzymatic attack on the aromatic ring, potentially slowing degradation compared to para-substituted isomers. |
| Aromatic Ring | Phenolic ring | A target for oxidative degradation and ring cleavage by microbial enzymes, but the alkyl substituent makes it more resistant than unsubstituted phenol. |
Relationships between Molecular Conformation and Spectroscopic Characteristics
The spectroscopic signature of this compound is a direct reflection of its molecular structure, including the conformation of its flexible hexyl chain and the electronic environment of the substituted phenol ring.
Conformational Aspects:
While the phenol ring is planar, the n-hexyl chain has significant conformational freedom due to rotation around its carbon-carbon single bonds. researchgate.net This results in numerous possible rotamers. However, at room temperature in solution, these conformers rapidly interconvert, leading to spectroscopic signals (particularly in NMR) that represent a time-averaged structure. The orientation of the O-H bond relative to the ring is typically in the plane of the ring. researchgate.net
Spectroscopic Data:
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorptions. A strong, broad band is expected in the 3300-3400 cm⁻¹ region, corresponding to the O-H stretching vibration, with the broadness indicating intermolecular hydrogen bonding. libretexts.org Sharp peaks in the 2850-2960 cm⁻¹ range are due to C-H stretching vibrations of the hexyl chain's CH₂ and CH₃ groups. Aromatic C-H stretches appear around 3000-3100 cm⁻¹, and characteristic C=C stretching vibrations for the aromatic ring are found in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons. The aromatic protons (4H) typically appear in the δ 6.7-7.2 ppm range. Due to the ortho-substitution, they exhibit a complex splitting pattern. The phenolic -OH proton shows a signal whose chemical shift is variable (often δ 4-7 ppm) and concentration-dependent; this peak disappears upon shaking the sample with D₂O. libretexts.org The protons of the hexyl chain appear upfield, with the -CH₂- group attached to the ring (~δ 2.5-2.8 ppm) being the most deshielded of the alkyl protons, followed by the other methylene (B1212753) groups and the terminal methyl group (~δ 0.9 ppm). libretexts.org
¹³C NMR: The carbon NMR spectrum confirms the presence of 12 distinct carbon environments. The carbon bearing the hydroxyl group (C1) is found around δ 152-155 ppm. The carbon attached to the hexyl group (C2) is around δ 125-130 ppm. The other aromatic carbons appear in the δ 115-130 ppm range. The signals for the hexyl chain carbons are observed in the upfield region (δ 14-35 ppm). Specific data for this compound shows signals at approximately 152.1, 130.9, 127.1, 126.9, 120.9, and 115.1 ppm for the aromatic carbons. spectrabase.com
Table 3: Characteristic Spectroscopic Data for this compound
| Spectroscopy Type | Region / Chemical Shift (δ) | Assignment | Structural Correlation |
| IR | ~3300-3400 cm⁻¹ (broad) | O-H stretch | Phenolic hydroxyl group, hydrogen bonding. libretexts.org |
| IR | ~2850-2960 cm⁻¹ (sharp) | Aliphatic C-H stretch | CH₂ and CH₃ groups of the hexyl chain. |
| ¹H NMR | ~6.7-7.2 ppm | Aromatic protons | Protons on the substituted benzene (B151609) ring. |
| ¹H NMR | ~4-7 ppm (variable, singlet) | -OH proton | Phenolic hydroxyl proton; position is concentration and solvent dependent. libretexts.org |
| ¹H NMR | ~2.5-2.8 ppm | Ar-CH₂- | Protons on the carbon of the hexyl chain directly attached to the ring. |
| ¹H NMR | ~0.9-1.6 ppm | Other alkyl protons | Remaining CH₂ and CH₃ protons of the hexyl chain. |
| ¹³C NMR | ~152-155 ppm | C-OH (C1) | Aromatic carbon bonded to the hydroxyl group. spectrabase.com |
| ¹³C NMR | ~115-131 ppm | Aromatic carbons | The other five carbons of the benzene ring. spectrabase.com |
| ¹³C NMR | ~14-35 ppm | Alkyl carbons | The six carbons of the hexyl chain. |
Structure-Function Relationships in Non-Clinical Biocatalytic Processes
The application of enzymes as catalysts in industrial processes is a cornerstone of green chemistry. The structure of a potential substrate like this compound is critical in determining its suitability for enzymatic transformation. The relationship between the structure of this compound and its function as a substrate is governed by the principles of enzyme-substrate specificity and catalytic mechanism. libretexts.orgtaylorfrancis.com
Enzyme-Substrate Interactions:
Enzymes possess a three-dimensional active site where the substrate binds. columbia.edu For this compound, both the phenolic ring and the hexyl chain are important for binding. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site, while the aromatic ring and alkyl chain can engage in hydrophobic or van der Waals interactions.
The steric bulk of the ortho-hexyl group is a major determinant of substrate suitability. It can prevent the molecule from fitting correctly into the active site of some enzymes, a concept explained by both the "lock-and-key" and "induced-fit" models of enzyme action. libretexts.org For enzymes that act on the phenolic ring, such as certain phenol hydroxylases or laccases, this steric hindrance can either block the reaction entirely or alter its regioselectivity.
Potential Biocatalytic Transformations:
Hydroxylation: Phenol 2-monooxygenases (phenol hydroxylases) are flavin-dependent enzymes that catalyze the ortho-hydroxylation of phenols to catechols. ebi.ac.uk These enzymes can often accommodate substituted phenols. However, the activity towards this compound would depend on whether the active site can accommodate the hexyl group. The reaction would likely occur at the C6 position to produce 3-hexylcatechol, but the rate would probably be much lower than for phenol itself due to steric hindrance. The enzyme's ability to bind the substrate is related to its Michaelis constant (Km), and a poor fit would result in a higher Km value. columbia.edu
Oxidative Polymerization: Laccases are multi-copper oxidases that can oxidize phenolic compounds, generating phenoxy radicals. These radicals can then undergo non-enzymatic coupling to form polymers. This process is used in applications like dye synthesis and bioremediation. The structure of this compound would influence the properties of the resulting polymer. The ortho-hexyl group would affect the way the radical intermediates couple, potentially leading to polymers with different solubility and material properties compared to those derived from phenol or 4-hexylphenol.
Table 4: Potential Biocatalytic Applications of this compound and Structural Influences
| Enzyme Class | Catalytic Function | Influence of this compound Structure | Potential Application |
| Phenol Hydroxylase | Ortho-hydroxylation of the phenol ring. ebi.ac.uk | The ortho-hexyl group may sterically hinder binding to the active site, leading to low reactivity or inhibition. | Synthesis of substituted catechols. |
| Laccase/Peroxidase | One-electron oxidation to form a phenoxy radical. | The hexyl group influences the solubility of the substrate and the properties of the resulting polymer products. | Bioremediation, synthesis of phenolic resins or dyes. sci-hub.se |
| Lipase (B570770) | Esterification of the hydroxyl group. | The ortho-hexyl group sterically hinders the approach of the acyl donor to the hydroxyl group, likely resulting in very low reaction rates. | Synthesis of specialty esters. |
Q & A
Basic: What experimental methods are recommended for confirming the structural identity of 2-Hexylphenol in synthetic samples?
Methodological Answer:
- Spectroscopic Analysis: Use H-NMR and C-NMR to verify the aromatic proton environment (δ 6.7–7.2 ppm) and aliphatic chain signals (δ 0.8–1.5 ppm). IR spectroscopy can confirm the phenolic -OH stretch (~3200–3600 cm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular ion peak at m/z 178.27072 (CHO) with fragmentation patterns consistent with hexyl chain loss .
- Computational Validation: Compare experimental data with quantum-chemically optimized structures (e.g., via CC-DPS’s QSPR models) to validate bond angles and torsional strain in the hexyl substituent .
Basic: How can researchers determine key physicochemical properties (e.g., solubility, logP) of this compound for experimental design?
Methodological Answer:
- Solubility Testing: Perform shake-flask experiments in polar (water, methanol) and non-polar solvents (hexane) at 25°C, followed by HPLC-UV quantification .
- Partition Coefficient (logP): Use reverse-phase HPLC with a calibrated C18 column and reference standards. Alternatively, apply the octanol-water partitioning method with GC-MS analysis .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures (>200°C for phenolic compounds) .
Basic: What analytical strategies distinguish this compound from structurally similar alkylphenols in environmental mixtures?
Methodological Answer:
- Chromatographic Separation: Optimize HPLC conditions (e.g., C18 column, acetonitrile/water gradient) to resolve retention time differences caused by the hexyl chain’s hydrophobicity .
- Mass Spectral Libraries: Compare fragmentation patterns (e.g., base peak at m/z 107 for phenol moiety) against databases like NIST, emphasizing hexyl-specific ions (e.g., m/z 85 for -CH) .
- Derivatization: Acetylate the phenolic -OH group and analyze via GC-MS to enhance volatility and selectivity .
Advanced: How can researchers resolve contradictions in reported toxicity data (e.g., LD50_{50}50 variability) for this compound?
Methodological Answer:
- Dose-Response Reproducibility: Replicate in vivo studies (e.g., rat oral LD) under controlled conditions (fasting state, vehicle solvent standardization) to minimize confounding variables .
- Mechanistic Cross-Validation: Compare in vitro cytotoxicity (e.g., HepG2 cell assays) with in vivo data to identify species-specific metabolic pathways (e.g., glucuronidation efficiency) .
- Meta-Analysis: Apply statistical tools (e.g., Cochrane Review methods) to aggregate data from JPETAB, EPA, and industry reports, adjusting for study design heterogeneity .
Advanced: What experimental designs are optimal for elucidating the environmental persistence and degradation pathways of this compound?
Methodological Answer:
- Biodegradation Assays: Use OECD 301B (Ready Biodegradability) with activated sludge, monitoring parent compound loss via LC-MS/MS and identifying metabolites (e.g., hydroxylated derivatives) .
- Photolytic Degradation: Exclude aqueous solutions to UV irradiation (λ = 254 nm) and quantify degradation products (e.g., quinones) using high-resolution orbitrap MS .
- Sediment Adsorption Studies: Conduct batch experiments with varying organic carbon content to model soil-water partitioning (K) and bioavailability .
Advanced: How can computational models predict the electronic properties and reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, highlighting nucleophilic sites (e.g., phenolic oxygen) .
- QSAR Modeling: Use CC-DPS’s neural networks to correlate hexyl chain length with antioxidant activity (e.g., DPPH radical scavenging IC) .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to assess aggregation behavior and interfacial reactivity .
Advanced: What strategies mitigate methodological bias in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Orthogonal Protection: Temporarily protect the phenolic -OH with tert-butyldimethylsilyl (TBDMS) groups during alkylation to prevent side reactions .
- High-Throughput Screening (HTS): Employ robotic liquid handlers to vary reaction conditions (temperature, catalyst loading) and optimize yield/purity .
- Crystallography: Obtain single-crystal X-ray structures of intermediates to confirm regioselectivity in electrophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
